
Methyl 3,5,9,11,13-pentaoxotetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5,9,11,13-pentaoxotetradecanoate is an organic compound with a complex structure that includes multiple ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5,9,11,13-pentaoxotetradecanoate typically involves esterification reactions. One common method is the reaction of tetradecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5,9,11,13-pentaoxotetradecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,5,9,11,13-pentaoxotetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Methyl 3,5,9,11,13-pentaoxotetradecanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit certain enzymes or receptors, thereby altering metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the multiple ester groups.
13-Methyltetradecanoic acid: Another fatty acid derivative with different functional groups and properties
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Propiedades
Número CAS |
95275-10-8 |
|---|---|
Fórmula molecular |
C15H20O7 |
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
methyl 3,5,9,11,13-pentaoxotetradecanoate |
InChI |
InChI=1S/C15H20O7/c1-10(16)6-13(19)7-11(17)4-3-5-12(18)8-14(20)9-15(21)22-2/h3-9H2,1-2H3 |
Clave InChI |
IWHGVFNJUIVFLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CC(=O)CCCC(=O)CC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
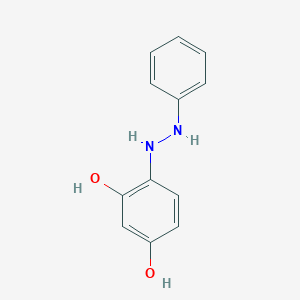
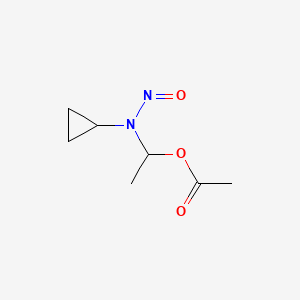
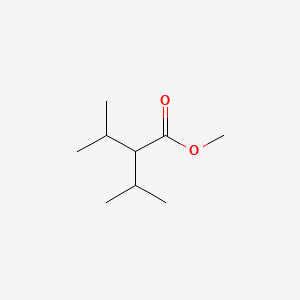

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

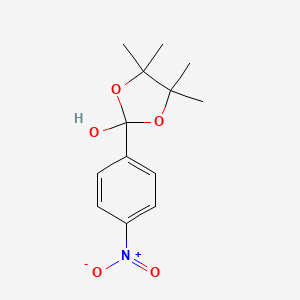
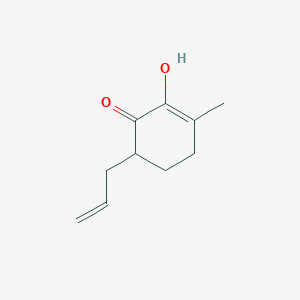
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
